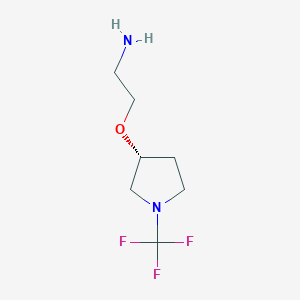
(R)-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine is a compound of interest in various fields of scientific research. It features a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to an ethanamine moiety. This unique structure imparts specific chemical and biological properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Ethanamine Moiety: The ethanamine group is attached through nucleophilic substitution reactions, often using ethanamine derivatives as starting materials.
Industrial Production Methods
Industrial production of ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The pyrrolidine ring may interact with receptors or enzymes, modulating their function and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
®-3-(Pyrrolidin-3-yl)aniline: Shares the pyrrolidine ring but lacks the trifluoromethyl group.
®-1-(Pyrrolidin-3-yl)-1H-tetrazole: Contains a pyrrolidine ring with a different functional group.
®-3-Aminopyrrolidine Dihydrochloride: A pyrrolidine derivative with an amino group.
Uniqueness
®-2-((1-(trifluoromethyl)pyrrolidin-3-yl)oxy)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it valuable for various applications.
Properties
Molecular Formula |
C7H13F3N2O |
|---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
2-[(3R)-1-(trifluoromethyl)pyrrolidin-3-yl]oxyethanamine |
InChI |
InChI=1S/C7H13F3N2O/c8-7(9,10)12-3-1-6(5-12)13-4-2-11/h6H,1-5,11H2/t6-/m1/s1 |
InChI Key |
SPCFKXQJWVSXEJ-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1OCCN)C(F)(F)F |
Canonical SMILES |
C1CN(CC1OCCN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















